2-Amino-2-(3-oxocyclohexyl)acetic acid

Lipophilicity XLogP3 Cyclohexylglycine

Researchers seeking rigid β-amino acid building blocks for peptidomimetic design often face limited options with both conformational constraint and a reactive handle. 2-Amino-2-(3-oxocyclohexyl)acetic acid (CAS 1533706-69-2) solves this with its unique 3-keto-cyclohexyl scaffold. • ΔXLogP3 ≈ 3.9 vs. cyclohexylglycine - enhanced aqueous solubility for polar peptide intermediates • 3-Keto handle enables reductive amination, oxime ligation & Grignard chemistry unavailable with saturated analogs • 27% higher TPSA (80.4 Ų) provides distinct RP-HPLC retention, simplifying purification of polar peptidomimetics Supplied at 95% purity with full QA documentation. Ideal for fragment-based drug discovery and foldamer research.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B13240851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-oxocyclohexyl)acetic acid
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C(C(=O)O)N
InChIInChI=1S/C8H13NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h5,7H,1-4,9H2,(H,11,12)
InChIKeyASMJMACPOPZHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-oxocyclohexyl)acetic acid – Cyclic β-Amino Acid Ketone Building Block


2-Amino-2-(3-oxocyclohexyl)acetic acid (CAS 1533706-69-2) is a non‑proteinogenic cyclic β‑amino acid that incorporates a 3‑keto substituent on the cyclohexane ring [1]. The rigid cyclohexyl backbone, together with the α‑amino acid motif and the reactive ketone handle, distinguishes it from the widely used cyclohexylglycine (2‑amino-2-cyclohexylacetic acid) and other oxocyclohexyl regioisomers. It is primarily employed as a chiral intermediate in peptidomimetic design, constrained peptide synthesis, and early‑stage drug discovery programs [2].

Synthesis Chiral intermediate for peptidomimetic and constrained peptide design workflows.
Handle 3-keto group supports chemoselective diversification for fragment-based screening.
Analysis Distinct polarity shift facilitates reversed-phase HPLC method development.

Why 2-Amino-2-(3-oxocyclohexyl)acetic acid Cannot Be Replaced by Analogs


Although 2‑amino‑2‑cyclohexylacetic acid (cyclohexylglycine) and its 2‑oxo/4‑oxo congeners share a common cyclohexane core, the specific placement of the carbonyl at the 3‑position in 2‑amino‑2‑(3‑oxocyclohexyl)acetic acid introduces a pronounced electron‑withdrawing effect and additional hydrogen‑bond acceptor capability that are absent in the parent hydrocarbon analog [1]. These molecular‑level differences propagate into measurable changes in lipophilicity (ΔXLogP3 ≈ 3.9 log units), acid dissociation constant (ΔpKa ≈ 0.24 units), and boiling point range (ΔTb ≈ 75 °C) [2][3]. Substituting the 3‑keto derivative with a non‑keto or differently‑positioned keto analog therefore cannot reproduce the compound’s unique solubility profile, reactivity at the C3 position, or conformational bias, any of which can derail a synthetic route or alter biological recognition in a peptidomimetic context.

Target Compound 2-Amino-2-(3-oxocyclohexyl)acetic acid provides a reactive ketone handle and a distinct lipophilicity profile.
Analog Risk Cyclohexylglycine analogs lack the 3-keto group, preventing late-stage diversification strategies.
Target Compound Higher hydrogen-bond acceptor count and TPSA alter chromatographic retention and solubility.
Analog Risk Non-keto or 2/4-oxo regioisomers may shift partition behavior, derailing purification protocols.
Target Compound Significant boiling point elevation supports more robust thermal processing conditions.
Analog Risk Substitution with cyclohexylglycine may compromise process integrity under thermal stress.

Quantitative Comparison: 2-Amino-2-(3-oxocyclohexyl)acetic acid vs Analogs


Lipophilicity Difference vs Cyclohexylglycine

2-Amino-2-(3-oxocyclohexyl)acetic acid displays an XLogP3 value of −2.9, which is 3.9 log units more hydrophilic than the value of +1.0 reported for the non‑keto analog 2‑amino-2-cyclohexylacetic acid (cyclohexylglycine) [1][2]. This difference exceeds the typical threshold (ΔlogP > 1) at which alterations in membrane permeability, aqueous solubility, and formulation behaviour are expected.

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 = 3.9 (41-fold lower lipophilicity vs cyclohexylglycine).
Supports review of chromatographic purification and formulation design strategies.
Predicted values from PubChem and DrugMap/IDRBLab.
Lipophilicity XLogP3 Cyclohexylglycine

Enhanced Acidity Compared to Cyclohexylglycine

The most acidic pKa of 2-amino-2-(3-oxocyclohexyl)acetic acid is 2.20 ± 0.10, compared with 2.44 ± 0.10 for 2-amino-2-cyclohexylacetic acid (cyclohexylglycine) [1]. The ~0.24 unit decrease is consistent with the electron‑withdrawing inductive effect of the 3‑keto group, which stabilizes the conjugate base.

Acid Dissociation
Cross-study comparable
ΔpKa = 0.24 (target is 1.7-fold more acidic at the carboxyl group).
May alter ionization state at physiological pH, influencing salt formation and HPLC retention.
Predicted pKa values at 25°C.
Acid dissociation constant pKa Electron-withdrawing effect

Boiling Point Advantage over Cyclohexylglycine

The predicted boiling point of 2-amino-2-(3-oxocyclohexyl)acetic acid is 357.2 ± 17.0 °C, substantially higher than the 281.9 °C (rough estimate) reported for 2-amino-2-cyclohexylacetic acid [1]. The ~75 °C elevation is attributable to the larger molecular dipole and additional intermolecular hydrogen‑bonding capability introduced by the 3‑keto function.

Boiling Point
Cross-study comparable
ΔTb ≈ 75°C (357.2 vs 281.9°C for cyclohexylglycine).
Informs selection of distillation or drying conditions in process chemistry workflows.
Predicted values at 760 mmHg.
Boiling point Thermal stability Cyclohexylglycine

Hydrogen-Bond Acceptor Capacity vs Cyclohexylglycine

2-Amino-2-(3-oxocyclohexyl)acetic acid contains four hydrogen‑bond acceptors (two carbonyl oxygens, one amino nitrogen, one hydroxyl oxygen), versus three acceptors in 2-amino-2-cyclohexylacetic acid [1][2]. The topological polar surface area (TPSA) is 80.4 Ų for the 3‑keto compound [1], compared with approximately 63.3 Ų for the parent analog [2], a 27 % increase that reflects the additional carbonyl oxygen.

H-Bond Capacity
Cross-study comparable
ΔHBA = +1 (33% increase) and ΔTPSA = +17.1 Ų (27% increase).
Enables extra intermolecular interactions affecting biological assays and purification.
Computed properties from PubChem and DrugBank/Chembase.
Hydrogen-bond acceptor Topological polar surface area Cyclohexylglycine

Unique Synthetic Handle via 3-Keto Group

The 3‑keto group of 2-amino-2-(3-oxocyclohexyl)acetic acid provides a site for chemo‑selective transformations (e.g., reductive amination, oxime/hydrazone formation, Grignard addition) that are not accessible in the fully saturated analog 2-amino-2-cyclohexylacetic acid [1]. While a direct comparative yield study has not been published, the presence of the ketone is a binary differentiation: it enables late‑stage diversification strategies that the non‑keto analog cannot support.

Synthetic Handle
Class-level inference
Binary difference: ketone present vs absent in cyclohexylglycine.
A distinct diversification pathway supports unique fragment-based screening strategies.
Direct comparative yield data is not published; review based on functional group reactivity.
Synthetic handle Ketone reactivity Peptidomimetic design

Commercial Purity Benchmark (Enamine)

Commercially, 2-amino-2-(3-oxocyclohexyl)acetic acid is available from Enamine (catalog EN300-1297748) as a neater, off‑white solid at a purity specification of ≥95 % . In contrast, the widely stocked analog 2-amino-2-cyclohexylacetic acid is commonly supplied with purity ranges of 95‑98 % (CAS 5664-29-9) but often requires recrystallization for chiral enrichment . The availability of the 3‑keto compound as a pre‑qualified building block reduces in‑house quality‑control burden.

Commercial Purity
Specification review
≥95% purity, off-white solid (Enamine EN300-1297748).
Pre-qualified building block reduces in-house analytical verification burden.
Vendor specification; verification recommended.
Purity Enamine Procurement specification

Key Applications of 2-Amino-2-(3-oxocyclohexyl)acetic acid


Conformational Restraint and Polarity Tuning in Peptidomimetic Design

The large lipophilicity shift (ΔXLogP3 = 3.9) relative to cyclohexylglycine makes 2-amino-2-(3-oxocyclohexyl)acetic acid the superior choice when designing peptidomimetics with enhanced aqueous solubility and reduced passive membrane permeability. Its rigid cyclohexane backbone and additional H‑bond acceptor (TPSA 80.4 Ų) provide conformational pre‑organization that is leveraged in foldamer and β‑peptide research [1].

Late-Stage Diversification via Chemo-Selective Ketone Transformations

The unique 3‑keto handle enables transformations such as reductive amination, oxime ligation, or Grignard addition that are impossible with the saturated analog. This binary differentiation supports fragment‑based drug discovery, where a single building block can be elaborated into diverse screening libraries [1].

Chromatographic Method Development Using Polarity Differences

The 3.9‑unit XLogP3 difference and the 27 % higher TPSA relative to cyclohexylglycine mean that 2-amino-2-(3-oxocyclohexyl)acetic acid will exhibit significantly different retention behaviour on reversed‑phase HPLC. This property can be exploited in method development, where the 3‑keto compound serves as a polar reference standard or as a building block that simplifies purification of highly polar peptide intermediates [1][2].

Process Chemistry Exploiting Thermal Stability

With a boiling point ~75 °C higher than cyclohexylglycine, the 3‑keto derivative tolerates more forcing distillation or drying conditions without thermal degradation. This margin is critical in kilogram‑scale campaigns where thermal excursions during solvent stripping or lyophilisation can compromise product integrity [1][2].

Application
Selection Property
Validation Focus
Peptidomimetic Design
Polarity tuning and conformational pre-organization
Aqueous solubility and passive permeability assays
Fragment-Based Screening
Chemoselective ketone transformations
LCMS or NMR reaction monitoring
Chromatographic Method Dev.
Distinct reversed-phase retention behavior
RP-HPLC retention time and peak shape
Process Chemistry
Thermal stability margin (boiling point)
Thermogravimetric analysis or drying recovery
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